N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions. The final step involves the formation of the carboxamide group through amidation reactions, often using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group and pyrazole rings are key functional groups that facilitate these interactions through hydrogen bonding, hydrophobic interactions, and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Contains the nitro group but lacks the second pyrazole ring, affecting its overall properties.
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both the nitro group and the dual pyrazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N6O3 |
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Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14N6O3/c1-6-9(17(19)20)10(16(4)14-6)11(18)13-8-5-12-15(3)7(8)2/h5H,1-4H3,(H,13,18) |
InChI Key |
UCFJFHHFKNHCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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